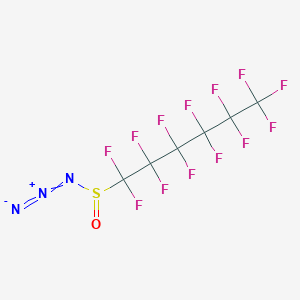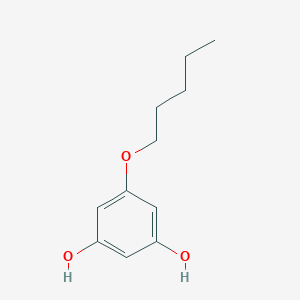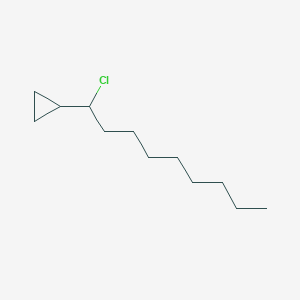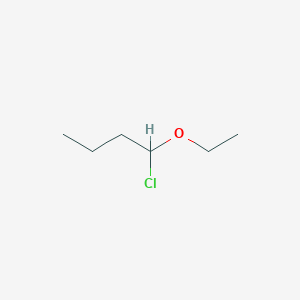![molecular formula C34H63O4- B14492842 3-[(Dodecyloxy)carbonyl]henicos-4-enoate CAS No. 63950-04-9](/img/structure/B14492842.png)
3-[(Dodecyloxy)carbonyl]henicos-4-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(Dodecyloxy)carbonyl]henicos-4-enoate is an organic compound characterized by a long carbon chain with a dodecyloxycarbonyl group attached to the fourth carbon of a henicosenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Dodecyloxy)carbonyl]henicos-4-enoate typically involves the esterification of henicos-4-enoic acid with dodecyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product. The reaction mixture is then neutralized, and the product is purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(Dodecyloxy)carbonyl]henicos-4-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the dodecyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be employed.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields alcohols.
Substitution: Results in the formation of new esters or nitriles.
Applications De Recherche Scientifique
3-[(Dodecyloxy)carbonyl]henicos-4-enoate has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in lipid metabolism and cell membrane studies.
Medicine: Explored for its potential as a drug delivery agent due to its amphiphilic nature.
Industry: Utilized in the production of surfactants and emulsifiers.
Mécanisme D'action
The mechanism of action of 3-[(Dodecyloxy)carbonyl]henicos-4-enoate involves its interaction with lipid bilayers and cell membranes. The compound’s amphiphilic nature allows it to integrate into lipid membranes, potentially altering membrane fluidity and permeability. This property makes it a candidate for drug delivery systems, where it can facilitate the transport of therapeutic agents across cell membranes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-[(Dodecyloxy)carbonyl]henicos-4-enoic acid
- 3-[(Dodecyloxy)carbonyl]henicos-4-enoate methyl ester
- This compound ethyl ester
Uniqueness
This compound is unique due to its specific structural configuration, which imparts distinct physicochemical properties. Its long carbon chain and ester functionality make it particularly suitable for applications in lipid research and industrial formulations.
Propriétés
Numéro CAS |
63950-04-9 |
|---|---|
Formule moléculaire |
C34H63O4- |
Poids moléculaire |
535.9 g/mol |
Nom IUPAC |
3-dodecoxycarbonylhenicos-4-enoate |
InChI |
InChI=1S/C34H64O4/c1-3-5-7-9-11-13-15-16-17-18-19-20-21-23-25-27-29-32(31-33(35)36)34(37)38-30-28-26-24-22-14-12-10-8-6-4-2/h27,29,32H,3-26,28,30-31H2,1-2H3,(H,35,36)/p-1 |
Clé InChI |
UBWVSRLKFZRJSB-UHFFFAOYSA-M |
SMILES canonique |
CCCCCCCCCCCCCCCCC=CC(CC(=O)[O-])C(=O)OCCCCCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


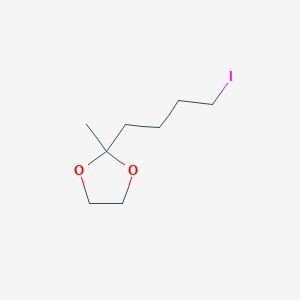
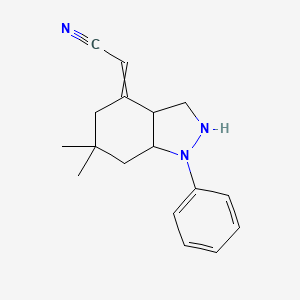
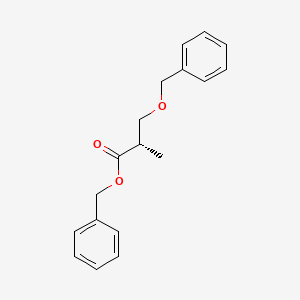




![N-(5-Nitro-1,3-thiazol-2-yl)bicyclo[2.2.1]hept-5-ene-2-carboxamide](/img/structure/B14492798.png)

